Myclobutanil

Description

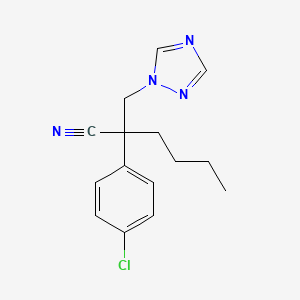

Myclobutanil (C₁₅H₁₇ClN₄) is a systemic triazole fungicide widely used in agriculture to control fungal diseases such as powdery mildew, rusts, and scabs in crops like grapes, apples, and tomatoes . Its molecular structure includes a triazole ring and a chlorophenyl group, enabling inhibition of fungal ergosterol biosynthesis—a critical component of fungal cell membranes .

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)hexanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN4/c1-2-3-8-15(9-17,10-20-12-18-11-19-20)13-4-6-14(16)7-5-13/h4-7,11-12H,2-3,8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZJKXKUJVSEEFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CN1C=NC=N1)(C#N)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4 | |

| Record name | MYCLOBUTANIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30020 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8024315 | |

| Record name | Myclobutanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Myclobutanil is a light yellow solid used as a fungicide., Light yellow solid; [Merck Index] | |

| Record name | MYCLOBUTANIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30020 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Myclobutanil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6215 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

202 to 208 °C at 1 mm Hg | |

| Record name | MYCLOBUTANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in common organic solvents, e.g. ketones, esters, alcohols and aromatic hydrocarbons, all 50 to 100 g/L. Insoluble in aliphatic hydrocarbons., Soluble in ethanol, benzene, ethyl acetate, and acetone., In water, 142 mg/L at 25 °C | |

| Record name | MYCLOBUTANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000016 [mmHg], 1.6X10-6 mm Hg at 25 °C | |

| Record name | Myclobutanil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6215 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MYCLOBUTANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellow solid., Light yellow crystals | |

CAS No. |

88671-89-0 | |

| Record name | MYCLOBUTANIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30020 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Myclobutanil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88671-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myclobutanil [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088671890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Myclobutanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-n-butyl-α-(4-chlorophenyl)-1H-1,2,4-triazole-1-propanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.000 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-1,2,4-Triazole-1-propanenitrile, α-butyl-α-(4-chlorophenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYCLOBUTANIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6T1JTM6KZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MYCLOBUTANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

63 to 68 °C | |

| Record name | MYCLOBUTANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of myclobutanil involves several key steps:

Synthesis of 2-(4-chlorophenyl)hexanenitrile: This step involves the reaction of 4-chlorobenzyl cyanide with 1-bromohexane in the presence of a base such as sodium hydride.

Synthesis of 1-bromo-2-cyan-2-(4-chlorophenyl)hexane: This intermediate is prepared by bromination of 2-(4-chlorophenyl)hexanenitrile using bromine in the presence of a solvent like dichloromethane.

Synthesis of this compound: The final step involves the reaction of 1-bromo-2-cyan-2-(4-chlorophenyl)hexane with 1,2,4-triazole in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:

- Use of continuous flow reactors to enhance reaction efficiency.

- Optimization of reaction conditions to maximize yield and minimize by-products.

- Implementation of purification steps such as recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Enantioselective Metabolic Pathways

Myclobutanil exhibits stereospecific metabolism in mammals and plants due to its chiral structure:

Human Hepatic Metabolism

-

CYP450 Involvement :

Rat Metabolism

-

Tissue-Specific Enrichment :

Tissue Enantiomer Fraction (EF) Half-life (h) Liver 0.42 (R > S) 22.3 (rac-MT) Kidney 0.38 (R > S) 25.1 (rac-MT)

Environmental Degradation

This compound degrades via microbial activity in soil, with persistence influenced by application frequency:

Soil Metabolism

| Parameter | Value |

|---|---|

| Aerobic DT₅₀ | 92–292 days |

| Anaerobic DT₅₀ | >365 days |

| Parent compound remaining | 29–33% after 367 days |

| Major degradates | 1,2,4-triazole (18%), CO₂ |

Plant Metabolism and Stereoselectivity

-

Cucumber Studies :

Application Mode Enantiomer Degradation Rate (k, day⁻¹) Foliar Spray (+)-Myclobutanil: 0.45; (-)-Myclobutanil: 0.31 Root Douche (+)-Myclobutanil: 0.52; (-)-Myclobutanil: 0.28

Metabolites in Plants:

-

Triazole alanine (TA) and triazole acetic acid (TAA) are terminal products, formed via oxidation of the triazole ring .

Enzyme Interactions

-

Soil Enzymes :

Enzyme Activity Change (High this compound) Dehydrogenase ↓ 58% Catalase ↑ 12% -

CYP Inhibition in Humans :

CYP Isoform Inhibition Strength CYP3A4 Strong CYP2C19 Strong CYP2D6 Moderate CYP2C9 Moderate

Synthetic and Stability Data

-

Hydrolysis/Photolysis : Stable under neutral conditions (pH 5–9, 28°C) but degrades in sensitized water (DT₅₀ = 0.8 days) .

-

Thermal Decomposition : Forms hazardous gases (Cl⁻, NOₓ) above 200°C .

This synthesis underscores this compound’s complex reactivity, driven by its chirality and environmental persistence. Enantiomer-specific metabolism and microbial degradation critically influence its ecological and toxicological profiles.

Scientific Research Applications

Introduction to Myclobutanil

This compound is a systemic fungicide belonging to the triazole class, primarily used in agriculture to control various fungal diseases in crops. Its applications extend beyond agriculture into areas of environmental health and toxicology, where it has been studied for its effects on biological systems. This article explores the diverse applications of this compound, including its agricultural use, toxicological implications, and recent scientific findings.

Crop Protection

This compound is widely utilized in agriculture for its efficacy against a variety of fungal pathogens. It is effective in controlling diseases such as powdery mildew, rusts, and other foliar diseases in crops like grapes, apples, and various vegetables. The compound works by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes, thereby disrupting fungal growth and reproduction .

Benefits of this compound in Agriculture

- Cost-Effectiveness : this compound provides growers with a cost-effective solution for managing fungal diseases .

- Broad Spectrum : It is effective against multiple pathogens, making it versatile for different crops .

- Systemic Action : The systemic nature allows it to be absorbed by plants and provide protection from within.

Environmental Impact

Research has indicated that this compound can persist in the environment, raising concerns about its long-term ecological effects. Studies have shown that it can affect non-target organisms, including beneficial insects and soil microorganisms. Understanding its environmental fate is crucial for risk assessment and management strategies .

Human Health Risks

This compound has been associated with potential health risks upon exposure. A case report highlighted an incident of poisoning due to ingestion, with symptoms including respiratory failure and seizures. Prompt medical intervention was critical for recovery .

Toxicokinetics

Recent studies have focused on the enantioselective metabolism of this compound in humans. Findings suggest that the S-(+)-enantiomer may be preferentially metabolized by liver enzymes, while the R-(-)-enantiomer could accumulate in the body due to lack of metabolism, potentially leading to toxic effects .

Animal Studies

Research involving animal models has demonstrated that this compound can alter liver-gut signaling pathways. In studies conducted on mice, exposure resulted in significant changes in FXR (farnesoid X receptor) activity associated with bile acid homeostasis, indicating potential implications for metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) .

Clinical Case Report

A notable case study from Japan documented a 45-year-old male who ingested this compound. The patient was treated with intravenous fluids and antibiotics, highlighting the importance of rapid diagnosis and treatment in cases of pesticide poisoning . This case underscores the necessity for healthcare professionals to be aware of potential pesticide exposures.

Research Findings on Physiological Effects

In vitro studies have shown that this compound can disrupt steroid hormone homeostasis and increase liver mixed-function oxidase activity. These physiological changes raise concerns regarding endocrine disruption and overall metabolic health .

Mechanism of Action

Myclobutanil exerts its effects by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes. By disrupting ergosterol production, this compound compromises the integrity of the fungal cell membrane, leading to impaired growth, development, and reproduction of the fungus .

Comparison with Similar Compounds

Key Findings :

- (R)-Myclobutanil is more effective against fungi but degrades faster in aerobic soils, while (S)-myclobutanil accumulates in plants and poses higher risks to aquatic organisms .

- The racemic mixture shows synergistic toxicity to non-target species, raising environmental concerns .

Triazole Derivative Metabolites (TDMs)

These metabolites, such as 1,2,4-triazole, persist longer and require separate risk assessments:

Regulatory Implications :

Residue Dissipation in Crops

Processing Effects :

Biological Activity

Myclobutanil is a systemic fungicide belonging to the triazole family, primarily used in agricultural settings to control fungal diseases in various crops. It exhibits both curative and preventive properties against a wide range of plant pathogens. Understanding its biological activity is crucial for evaluating its efficacy, safety, and environmental impact.

This compound's chemical structure allows it to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes. This inhibition disrupts cellular function, leading to the death of the fungus. The compound's enantiomers (R and S forms) have been shown to exhibit different levels of biological activity, with studies indicating that the R-enantiomer may have superior fungicidal properties compared to the S-enantiomer .

Table 1: Comparison of this compound Enantiomers

| Enantiomer | Fungicidal Activity | Temperature Sensitivity | Water Activity Sensitivity |

|---|---|---|---|

| R | Higher | Decreases with increase | Decreases with decrease |

| S | Lower | Decreases with increase | Decreases with decrease |

Toxicological Profile

Recent studies have assessed the acute toxicity and potential carcinogenic effects of this compound. In controlled experiments involving rats and mice, this compound demonstrated rapid absorption and excretion, with no significant tissue accumulation observed within 96 hours post-administration. The compound was metabolized extensively, with only a small percentage (1-7%) remaining as the parent compound in excreta .

Case Study: Carcinogenicity Assessment

A notable inhalation carcinogenicity study highlighted that this compound induced hepatic CYP3A activity but did not enhance CYP1A activity significantly compared to other compounds like triadimefon. This suggests a relatively lower risk of carcinogenicity associated with this compound under specific exposure conditions .

Effects on Soil Microbial Activity

This compound's impact on soil enzyme activity has also been investigated. High doses were found to significantly affect dehydrogenase activity, indicating potential alterations in soil microbial communities. This could have implications for soil health and crop productivity .

Environmental Impact

The environmental persistence of this compound raises concerns regarding its potential effects on non-target organisms. Studies indicate that while it effectively controls fungal pathogens, its residual presence in soil and water can affect beneficial microbial populations.

Table 2: Environmental Persistence of this compound

| Medium | Half-Life (Days) | Effect on Microbial Activity |

|---|---|---|

| Soil | 30-60 | Significant reduction |

| Water | 10-20 | Moderate reduction |

Q & A

Q. What is the primary mechanism of action of myclobutanil against fungal pathogens, and how can researchers validate its efficacy in vitro?

this compound inhibits fungal ergosterol biosynthesis by targeting the cytochrome P450 enzyme CYP51, disrupting cell membrane integrity. To validate efficacy:

- Conduct in vitro assays using fungal cultures (e.g., Botrytis cinerea) and measure growth inhibition via spectrophotometry or colony counting.

- Compare EC₅₀ values across strains to assess sensitivity variations.

- Include positive controls (e.g., other azole fungicides) and negative controls (untreated cultures) .

Q. What safety protocols should researchers follow when handling this compound in laboratory settings?

- Use PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H319, H361 hazards) .

- Work in a fume hood to avoid inhalation of aerosols (P260 precaution) .

- Store in sealed containers away from ignition sources and aqueous environments (H411 hazard) .

Q. How can researchers assess the environmental persistence of this compound in soil or water systems?

- Perform half-life studies under controlled conditions (pH, temperature, microbial activity).

- Use HPLC-MS/MS to quantify residual this compound and its metabolites over time.

- Reference OECD Guideline 307 for soil degradation testing or OECD 308 for aqueous systems .

Advanced Research Questions

Q. What analytical methods are recommended for identifying and quantifying this compound metabolites in environmental or biological samples?

- Employ suspect and non-target screening using high-resolution mass spectrometry (HRMS) coupled with software like MassChemSite 3.1.0 to predict metabolite structures .

- Validate findings with synthesized metabolite standards and compare fragmentation patterns.

- For quantification, use isotope dilution (e.g., ¹³C-labeled this compound) to correct matrix effects .

Q. How can researchers address contradictory data on this compound’s toxicity to non-target organisms?

- Conduct dose-response studies across species (e.g., Daphnia magna, algae) using standardized OECD protocols.

- Analyze confounding variables (e.g., metabolite toxicity, exposure duration) via multivariate regression.

- Compare results with existing literature to identify gaps in experimental conditions (e.g., temperature, pH) .

Q. What experimental designs are optimal for studying fungal resistance to this compound?

- Use serial passaging of fungal strains under sub-lethal this compound concentrations to induce resistance.

- Sequence CYP51 genes pre- and post-exposure to identify mutations (e.g., Y136F in Blumeria graminis).

- Cross-validate with qPCR to quantify overexpression of efflux pumps (e.g., ABC transporters) .

Q. How can multi-omics approaches enhance understanding of this compound’s sublethal effects on ecosystems?

- Integrate transcriptomics (RNA-seq of soil microbiota) and metabolomics (LC-HRMS of plant tissues) to map non-target organism responses.

- Apply network analysis (e.g., WGCNA) to link gene expression changes with metabolic disruptions.

- Pair with microbial community profiling (16S rRNA sequencing) to assess shifts in soil biodiversity .

Methodological Considerations

- Reproducibility : Document all experimental parameters (e.g., solvent purity, incubation time) per journal guidelines .

- Data Validation : Use triplicate samples and statistical tests (ANOVA, Tukey’s HSD) to confirm significance .

- Ethical Compliance : Adhere to institutional protocols for hazardous waste disposal and non-target organism ethics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.